molecular formula C10N6 B14739961 Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile CAS No. 5104-27-8

Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile

Cat. No.: B14739961
CAS No.: 5104-27-8
M. Wt: 204.15 g/mol
InChI Key: XKHYPFFZHSGMBE-UHFFFAOYSA-N
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Description

Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile is a complex organic compound characterized by the presence of multiple nitrile groups attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of butadiene with cyanogen bromide under controlled conditions to introduce the nitrile groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where butadiene is reacted with cyanogen bromide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines.

Scientific Research Applications

Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism by which Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simpler compound with a similar backbone but without the nitrile groups.

    Hexachlorobutadiene: Another derivative of butadiene with chlorine atoms instead of nitrile groups.

Uniqueness

This detailed overview provides a comprehensive understanding of Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

5104-27-8

Molecular Formula

C10N6

Molecular Weight

204.15 g/mol

IUPAC Name

buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile

InChI

InChI=1S/C10N6/c11-1-7(2-12)9(5-15)10(6-16)8(3-13)4-14

InChI Key

XKHYPFFZHSGMBE-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(C#N)C(=C(C#N)C#N)C#N)C#N

Origin of Product

United States

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